molecular formula C12H18ClNO3 B13615745 methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride

methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride

Cat. No.: B13615745
M. Wt: 259.73 g/mol
InChI Key: DUXZJBRGAPXPCQ-HNCPQSOCSA-N
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Description

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst to form methyl 4-(4-methoxyphenyl)butanoate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the ester group can produce alcohols.

Mechanism of Action

The mechanism of action of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m1./s1

InChI Key

DUXZJBRGAPXPCQ-HNCPQSOCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl

Origin of Product

United States

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